molecular formula C14H20N2O B2467542 1-[(3-Methylphenyl)methyl]piperidine-4-carboxamide CAS No. 380424-07-7

1-[(3-Methylphenyl)methyl]piperidine-4-carboxamide

Cat. No.: B2467542
CAS No.: 380424-07-7
M. Wt: 232.327
InChI Key: GJBBRVSFZUVHOU-UHFFFAOYSA-N
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Description

1-[(3-Methylphenyl)methyl]piperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a piperidine ring substituted with a 3-methylphenylmethyl group and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Methylphenyl)methyl]piperidine-4-carboxamide typically involves the reaction of 1-[(3-Methylphenyl)methyl]piperidine with a suitable carboxylating agent under controlled conditions. One common method involves the use of carbon dioxide in the presence of a base to form the carboxamide group. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps may include crystallization, distillation, or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Methylphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted piperidine derivatives with different functional groups.

Scientific Research Applications

1-[(3-Methylphenyl)methyl]piperidine-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in research to study the biological activity and mechanism of action of piperidine derivatives.

    Industrial Applications: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(3-Methylphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[(3-Methylphenyl)methyl]piperidine: A related compound without the carboxamide group.

    1-Methylpiperidine: A simpler piperidine derivative with a single methyl group.

    Piperidine: The parent compound with no additional substituents.

Uniqueness

1-[(3-Methylphenyl)methyl]piperidine-4-carboxamide is unique due to the presence of both the 3-methylphenylmethyl group and the carboxamide group, which confer specific chemical and biological properties. These functional groups make the compound versatile for various applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

1-[(3-methylphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-11-3-2-4-12(9-11)10-16-7-5-13(6-8-16)14(15)17/h2-4,9,13H,5-8,10H2,1H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBBRVSFZUVHOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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